molecular formula C6H10N2O2S B13604265 4-(propane-2-sulfonyl)-1H-pyrazole

4-(propane-2-sulfonyl)-1H-pyrazole

Cat. No.: B13604265
M. Wt: 174.22 g/mol
InChI Key: LZILZXUNYDDCKU-UHFFFAOYSA-N
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Description

4-(propane-2-sulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propane-2-sulfonyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a sulfonylating agent. One common method is the reaction of 1H-pyrazole with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(propane-2-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinyl or thiol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution reagents can be used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Halogenated, alkylated, or arylated pyrazole derivatives.

Scientific Research Applications

4-(propane-2-sulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(propane-2-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)-1H-pyrazole
  • 4-(ethylsulfonyl)-1H-pyrazole
  • 4-(butane-2-sulfonyl)-1H-pyrazole

Uniqueness

4-(propane-2-sulfonyl)-1H-pyrazole is unique due to the specific length and branching of its sulfonyl group, which can influence its chemical reactivity and binding affinity to molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

4-propan-2-ylsulfonyl-1H-pyrazole

InChI

InChI=1S/C6H10N2O2S/c1-5(2)11(9,10)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8)

InChI Key

LZILZXUNYDDCKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CNN=C1

Origin of Product

United States

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